

The Discovery and Evolution of Minigastrin: A Technical Guide

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Compound of Interest

Compound Name: *Mini gastrin I, human tfa*

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Abstract

Minigastrin, a naturally occurring, truncated form of the hormone gastrin, has emerged as a significant molecule in the landscape of targeted cancer diagnostics and therapeutics. Its high affinity for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various malignancies such as medullary thyroid carcinoma and small cell lung cancer, has driven extensive research into its clinical applications. This technical guide provides an in-depth exploration of the discovery and history of minigastrin, its structure and function, the intricate signaling pathways it triggers, and the development of its synthetic analogs. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to serve as a valuable resource for the scientific community.

Discovery and History

The journey of minigastrin began with the broader exploration of the gastrin family of peptide hormones. The initial discovery of a peptide corresponding to the 5-17 fragment of human gastrin I, later termed minigastrin, was reported by Gregory and Tracy in 1974, who isolated it from tumor tissue.^[1] This discovery laid the groundwork for understanding the diverse bioactive forms of gastrin. The amino acid sequence of human minigastrin I is H-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂.^[2]

Early research focused on the physiological roles of gastrin and its variants in regulating gastric acid secretion. However, the identification of the CCK2 receptor's overexpression on various tumor cells sparked a new wave of interest in minigastrin as a potential vector for targeted cancer therapy and imaging. This led to the synthesis of numerous minigastrin analogs, beginning in the late 1990s, with the aim of improving in vivo stability, pharmacokinetic profiles, and tumor-targeting efficacy.[3][4] These efforts have culminated in the development of radiolabeled minigastrin analogs that are now in preclinical and clinical evaluation for peptide receptor radionuclide therapy (PRRT) and diagnostic imaging.[3][5]

Structure and Function

Minigastrin is a 13-amino acid peptide that shares the same C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH₂) as cholecystokinin (CCK), which is crucial for its biological activity. This shared sequence allows both gastrin and CCK to bind to the CCK2R with high affinity.[6] The N-terminal portion of minigastrin, particularly the hexa-glutamic acid sequence, influences its pharmacokinetic properties, including renal uptake.[4]

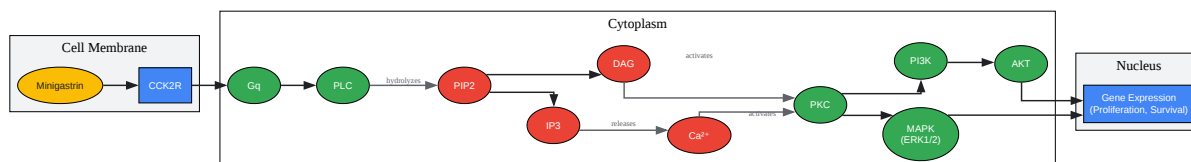
The primary function of minigastrin in a physiological context is the stimulation of gastric acid secretion. However, its significance in oncology stems from its ability to bind with high affinity to the CCK2R expressed on tumor cells. This interaction triggers downstream signaling pathways that can influence cell proliferation, differentiation, and survival.[7][8] This receptor-ligand interaction forms the basis for using radiolabeled minigastrin analogs to specifically deliver cytotoxic radiation to cancer cells or to visualize tumors using imaging modalities like PET/CT and SPECT/CT.[3][5]

The Minigastrin/CCK2R Signaling Pathway

Upon binding of minigastrin to the CCK2R, a G-protein coupled receptor, a cascade of intracellular signaling events is initiated. The CCK2R primarily couples to Gq and G12/13 proteins.[9][10] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[9][10][11]

The rise in intracellular Ca²⁺ and the activation of PKC lead to the stimulation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)

cascade (specifically ERK1/2), the PI3K/AKT pathway, and the activation of focal adhesion kinases such as p125FAK and Src.[9][10] These pathways ultimately converge on the nucleus to regulate gene expression related to cell proliferation, survival, and migration.



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Caption: Minigastrin-induced CCK2R signaling cascade.

Quantitative Data on Minigastrin Analogs

The development of minigastrin analogs has been driven by the need to overcome the limitations of the native peptide, such as its rapid in vivo degradation. Research has focused on modifying the peptide backbone to enhance stability while maintaining high affinity for the CCK2R. The following tables summarize key quantitative data for several prominent minigastrin analogs.

Table 1: CCK2R Affinity of Minigastrin Analogs

Analog	Cell Line	IC50 (nM)	Reference
DOTA-cyclo-MG1	A431-CCK2R	2.54 ± 0.30	[12]
natLu-DOTA-cyclo-MG1	A431-CCK2R	2.22 ± 0.32	[12]
DOTA-cyclo-MG2	A431-CCK2R	3.23 ± 0.91	[12]
natLu-DOTA-cyclo-MG2	A431-CCK2R	2.85 ± 0.63	[12]
DOTA-MGS1	AR42J	Similar to DOTA-MG11	[13]
DOTA-MGS4	AR42J	Lower than DOTA-MG11	[13]
[natGa]Ga-DOTA-MGS5	AR42J	Lower than [natGa]Ga-DOTA-CCK-66	[14]
[natCu]Cu-DOTA-CCK-66.2	AR42J	Higher than [natCu]Cu-DOTA-MGS5	[14]
DOTA-rhCCK-16	AR42J	3-5 fold better than (R)-DOTAGA counterpart	[15]
DOTA-rhCCK-18	AR42J	3-5 fold better than (R)-DOTAGA counterpart	[15]

Table 2: In Vivo Tumor Uptake of Radiolabeled Minigastrin Analogs

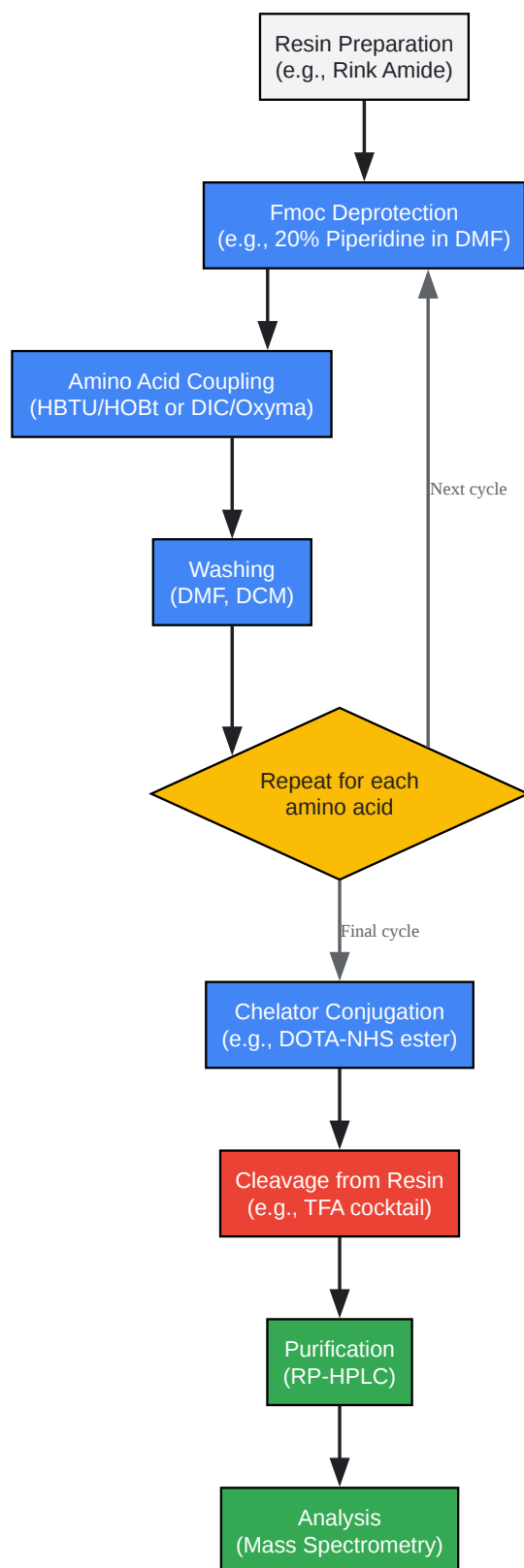
Analog	Tumor Model	Time Post-Injection	Tumor Uptake (%ID/g)	Reference
¹¹¹ In-DOTA-MGS4	A431-CCK2R xenografts	4 h	10.40 ± 2.21	[13]
¹¹¹ In-DOTA-MGS1	A431-CCK2R xenografts	4 h	1.23 ± 0.15	[13]
¹⁷⁷ Lu-DOTA-1	A431-CCK2R xenografts	Not specified	34.72 ± 9.40	[16]
¹⁷⁷ Lu-DOTA-2	A431-CCK2R xenografts	Not specified	33.25 ± 6.34	[16]
¹⁷⁷ Lu-DOTA-3	A431-CCK2R xenografts	Not specified	28.60 ± 7.95	[16]
⁶⁸ Ga-DOTA-MGS8	A431-CCK2R xenografts	Not specified	~27	[17]
¹⁷⁷ Lu-DOTA-rhCCK-18	AR42J tumor-bearing mice	24 h	1.5-fold higher than (R)-DOTAGA derivative	[18]
¹⁷⁷ Lu-PP-F11N	A431-CCK2R xenografts	Not specified	Lower than peptidomimetic analogs	[19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of minigastrin and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

The synthesis of minigastrin analogs is typically performed using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.



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